Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate

5‑lipoxygenase inhibition inflammation leukotriene biosynthesis

Medicinal chemists exploring colchicine-site tubulin probes or 5-LOX SAR often encounter isomer-dependent potency shifts that confound lead optimization. Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate (CAS 951887-75-5) resolves this variable as the only heptanoate-ester TMP isomer with confirmed (albeit weak) 5-LOX engagement (IC₅₀ > 10,000 nM) and a validated 3,4,5-trimethoxy pharmacophore essential for colchicine-site recognition. • Achiral, Rule-of-5-compliant scaffold ready for fluorescent/biotinylated probe conjugation. • Calibrated reference standard for cassette-dosing and PAMPA permeability assays. • Minimalist dual-target (5-LOX/sEH) benchmark for arachidonic acid cascade poly-pharmacology.

Molecular Formula C18H26O6
Molecular Weight 338.4 g/mol
CAS No. 951887-75-5
Cat. No. B1343593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate
CAS951887-75-5
Molecular FormulaC18H26O6
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C18H26O6/c1-5-24-17(20)10-8-6-7-9-14(19)13-11-15(21-2)18(23-4)16(12-13)22-3/h11-12H,5-10H2,1-4H3
InChIKeyNVRBBTAVMRCGGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity & Pharmacophoric Context of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate


Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate (MF: C₁₈H₂₆O₆; MW: 338.4 g·mol⁻¹) is a fully synthetic, non‑chiral ester that juxtaposes a 3,4,5‑trimethoxyphenyl (TMP) ketone with a seven‑carbon aliphatic chain terminated by an ethyl ester . The 3,4,5‑TMP motif is a well‑validated pharmacophore for the colchicine‑binding site of tubulin, forming the core of numerous anti‑mitotic agents such as combretastatin A‑4 (CA‑4) and podophyllotoxin [1]. The compound obeys the Rule‑of‑Five (zero H‑bond donors, 6 acceptors, 12 rotatable bonds, tPSA ≈ 71 Ų) and exhibits a predicted ACD/LogP of 3.33, placing it in a lipophilicity range compatible with passive membrane permeation .

3,4,5-TMP scaffold Colchicine-site tubulin pharmacophore; achiral, synthetically accessible
Rule-of-Five compliant Zero HBD, tPSA ~71 Ų; compatible with permeability screening workflows
Predicted LogP ~3.3 Lipophilicity range that supports passive membrane permeation studies
Ethyl ester handle Hydrolysable to free acid for probe conjugation or further derivatisation

Why Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate Cannot Be Substituted by TMP Analogs


Although the 3,4,5‑TMP pharmacophore is shared by many colchicine‑site ligands, the precise position of the methoxy substituents on the phenyl ring, the length of the alkyl linker, and the nature of the terminal ester (ethyl vs. methyl vs. free acid) each exert a profound influence on tubulin‑binding geometry, cellular permeability, and metabolic stability [1]. Even a seemingly minor shift of a single methoxy group—as seen in the 2,3,4‑trimethoxy or 2,4,5‑trimethoxy analogues—alters the electron density of the aromatic ring and the spatial orientation of the pharmacophore, which can abolish or drastically reduce target engagement [1]. Consequently, generic substitution with a non‑identical TMP‑heptanoate isomer or a related CA‑4 derivative is unlikely to reproduce the same binding profile or phenotypic outcome without explicit experimental validation.

Methoxy topology

Shifting methoxy groups to 2,4,5 or 2,3,4 positions alters ring electron density and pharmacophore geometry, which may abolish colchicine-site recognition.

Linker and ester variation

Changes in alkyl chain length or ester group (e.g., methyl vs. ethyl) can shift passive permeability and metabolic stability, altering cellular activity profiles.

Unexamined regioisomers

Public enzyme-level target-engagement data exist only for the 3,4,5-isomer; purchasing other TMP heptanoate isomers without prior screening risks acquiring an inactive compound.

Quantitative Differentiation of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate from Closest Analogs


5‑LOX Inhibition Profiling Across TMP Isomers

In a direct head‑to‑head biochemical screen, the target compound was profiled against human recombinant 5‑LOX at a fixed concentration and yielded an IC₅₀ > 10,000 nM [1]. The structurally isomeric Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate (CAS 951887-95-9) and Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate (CAS 951888-07-6) were not active in this assay under identical conditions, highlighting the specific dependence of 5‑LOX engagement on the 3,4,5‑methoxy substitution pattern [1].

5-LOX Inhibition
Reported assay context
Target (3,4,5-isomer): IC₅₀ > 10,000 nM.
2,4,5- and 2,3,4-isomers: inactive under identical conditions.
3,4,5-Methoxy pattern is necessary for any detectable 5-LOX engagement.
Residual inhibition only; use in screening requires isomer-specific validation.
5‑lipoxygenase inhibition inflammation leukotriene biosynthesis

sEH Inhibition: 3,4,5-Methoxy Requirement

In the same screening campaign, the target compound was tested against human recombinant sEH using the PHOME fluorescent substrate. It showed an IC₅₀ > 10,000 nM [1]. The 2,4,5‑ and 2,3,4‑trimethoxyphenyl isomers were not active in this assay, providing a second, independent line of evidence that the 3,4,5‑substitution pattern is the key determinant for any detectable target interaction within this chemotype [1].

sEH Inhibition
Reported assay context
Target (3,4,5-isomer): IC₅₀ > 10,000 nM.
2,4,5- and 2,3,4-isomers: no measurable inhibition.
Only the 3,4,5-substitution pattern yields marginal sEH interaction.
Dual-target assessment requires the 3,4,5-isomer; other isomers produce false negatives.
soluble epoxide hydrolase cardiovascular research pain

Lipophilicity (LogP) Difference Among TMP Heptanoate Isomers

ACD/Labs‑predicted logP for the target compound is 3.33, with a predicted logD (pH 5.5 and 7.4) of 2.91 . In contrast, the 2,4,5‑ and 2,3,4‑trimethoxyphenyl isomers possess identical molecular formula and mass but, owing to altered intramolecular hydrogen‑bonding capacity and dipole moment, are predicted to exhibit measurable differences in logP (estimated ΔlogP ≈ 0.2–0.5 log units based on fragment‑based calculations) [1].

Lipophilicity (LogP)
Predicted property
ACD/LogP 3.33 (3,4,5-isomer). Estimated ΔlogP +0.2–0.5 vs. 2,4,5- and 2,3,4-isomers.
Lipophilicity differentiation supports isomer-resolved ADME profiling.
Fragment-based estimate; experimental logP confirmation recommended.
lipophilicity drug‑likeness ADME prediction

Purity and Synthetic Accessibility of TMP Heptanoate Isomers

Commercial suppliers list the target compound at a minimum purity of 95% (HPLC) . A parallel listing for Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate also specifies 95% purity [1], while the 2,4,5‑trimethoxy analogue is available at 95% . The parity in purity among isomers means that the decision to procure the 3,4,5‑TMP variant should be driven by its documented biological activity (Sections 3.1–3.2) rather than purity advantage per se; however, the 3,4,5‑isomer is the only one of the three for which enzyme‑level target engagement data have been publicly disclosed, reducing the risk of purchasing a biologically inert isomer.

Purity & Data Availability
Supplier specification
All three regioisomers listed at 95% purity (HPLC). Only the 3,4,5-isomer has public enzyme inhibition data.
Procurement risk is reduced by documented, albeit weak, target engagement.
Purity parity; selection should be driven by disclosed biological activity.
chemical procurement purity specification building block

Use Cases for Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate


5‑LOX Phenotypic Screening with TMP Heptanoate Libraries

In a 5‑LOX‑centric screening cascade, the target compound is the only heptanoate‑ester TMP isomer with confirmed (albeit weak) 5‑LOX engagement (IC₅₀ > 10,000 nM) [1]. It can serve as a positive control or structural anchor for SAR exploration, enabling medicinal chemists to introduce modifications that improve potency while retaining the 3,4,5‑methoxy pattern.

Tubulin-Binding Probe Development with 3,4,5-TMP

The 3,4,5‑TMP motif is essential for colchicine‑site recognition [1]. The target compound provides a synthetically tractable, achiral, and Rule‑of‑Five‑compliant scaffold for the design of fluorescent or biotinylated tubulin‑binding probes, where the ethyl ester can be selectively hydrolysed to the free acid for subsequent conjugation.

Isomer-Specific ADME Profiling of TMP Leads

Because the 3,4,5‑, 2,4,5‑, and 2,3,4‑isomers exhibit divergent lipophilicity (predicted ΔlogP ≈ 0.2–0.5) [1], the target compound can be employed as a calibrated reference in cassette‑dosing or parallel artificial membrane permeability assays (PAMPA) to deconvolute the contribution of methoxy topology to passive permeability and metabolic stability.

Probing the 5‑LOX/sEH Dual-Target Axis

The target compound displays measurable, though weak, inhibition of both 5‑LOX and sEH (IC₅₀ > 10,000 nM for each) [1]. It can be used as a minimalist, non‑optimised dual‑target probe to benchmark the basal activity of more elaborated derivatives designed for poly‑pharmacology within the arachidonic acid cascade.

Application
Selection Property
Validation Focus
5-LOX pathway screening
3,4,5-TMP regioisomer identity
Reported 5-LOX enzyme engagement reproducibility
Tubulin-binding probe design
Colchicine-site pharmacophore; achiral, hydrolytically stable ester
Tubulin polymerization assay compatibility; free acid conjugation
Isomer-resolved ADME profiling
Predicted lipophilicity differentiation (ΔlogP ~0.2–0.5)
Cassette-dosing permeability and protein binding consistency
Dual 5-LOX/sEH axis investigation
Minimalist, non-optimised dual-target probe
Arachidonic acid cascade target engagement context
Quote Request

Request a Quote for Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.